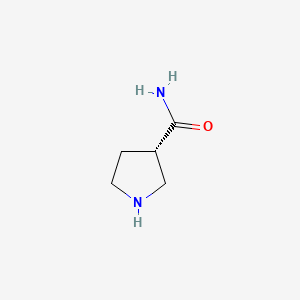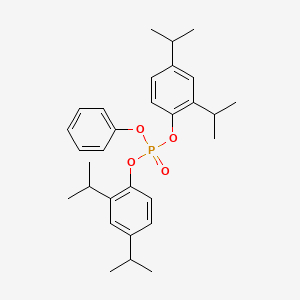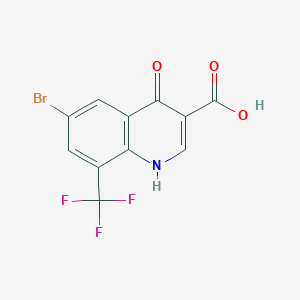
(S)-Pyrrolidine-3-carboxamide
Overview
Description
(S)-Pyrrolidine-3-carboxamide is a chiral compound with a pyrrolidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique stereochemistry makes it a valuable building block in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Pyrrolidine-3-carboxamide can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of pyrrolidine-3-carboxylic acid derivatives using chiral catalysts. Another method includes the resolution of racemic mixtures using chiral resolving agents.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale asymmetric hydrogenation processes. These methods utilize high-pressure hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-3-carboxylic acid.
Reduction: Reduction reactions can convert it into pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrrolidine-3-carboxylic acid.
Reduction: Various pyrrolidine derivatives.
Substitution: Functionalized pyrrolidine compounds.
Scientific Research Applications
(S)-Pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: this compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The compound’s stereochemistry allows it to interact with biological targets in a highly specific manner, influencing molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
®-Pyrrolidine-3-carboxamide: The enantiomer of (S)-Pyrrolidine-3-carboxamide, with different stereochemistry and biological activity.
Pyrrolidine-2-carboxamide: A structural isomer with different chemical properties and applications.
Pyrrolidine-3-carboxylic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to its chiral nature and specific stereochemistry, which make it a valuable intermediate in asymmetric synthesis. Its ability to form enantiomerically pure compounds is crucial in the development of pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
(3S)-pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXABCGSFAKPN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651175 | |
| Record name | (3S)-Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573704-64-0 | |
| Record name | (3S)-Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384744.png)








![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)



